3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a tetrahydropyridoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: This step involves the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Synthesis of the Tetrahydropyridoindole Moiety: This can be achieved through a series of cyclization reactions starting from appropriate indole derivatives.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the tetrahydropyridoindole moiety under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide is unique due to its combination of the trimethoxyphenyl group and the tetrahydropyridoindole moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C24H27N3O5/c1-30-20-12-15(13-21(31-2)23(20)32-3)24(29)25-10-8-22(28)27-11-9-19-17(14-27)16-6-4-5-7-18(16)26-19/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,29) |
InChI Key |
KHVMFSVEKDRWJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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